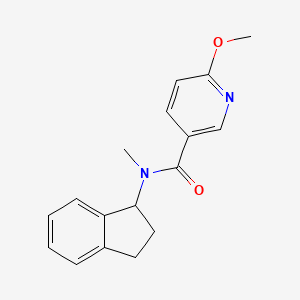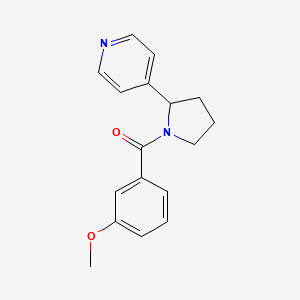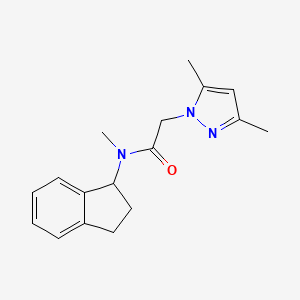
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as FPYPM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. FPYPM is a pyrrolidine-based compound that has shown promising results in various scientific research applications.
作用機序
The mechanism of action of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. The compound has also been shown to inhibit the activity of the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has good stability. However, (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the compound has not been extensively tested in vivo, which may limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for the study of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One potential direction is to further investigate the mechanism of action of the compound. This may involve studying the effects of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone on specific enzymes and receptors in the body. Another potential direction is to investigate the potential use of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. This may involve conducting in vivo studies to assess the efficacy and safety of the compound. Finally, future studies may focus on optimizing the synthesis method of (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone to improve its yield and purity.
Conclusion:
In conclusion, (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a pyrrolidine-based compound that has shown promising results in various scientific research applications. The compound has been shown to have potential therapeutic applications for the treatment of cancer, inflammation, and neurological disorders. However, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent.
合成法
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-fluorobenzaldehyde with pyridine-4-carboxylic acid to form the intermediate compound, which is then reacted with pyrrolidine in the presence of a suitable catalyst to yield (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. The synthesis method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
(2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential use as a therapeutic agent. The compound has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and neurological disorders. (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, (2-Fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(2-fluorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-14-5-2-1-4-13(14)16(20)19-11-3-6-15(19)12-7-9-18-10-8-12/h1-2,4-5,7-10,15H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSSPMXDUZZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
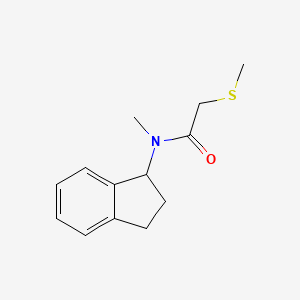
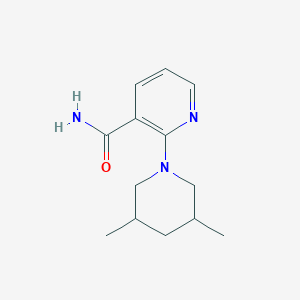


![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

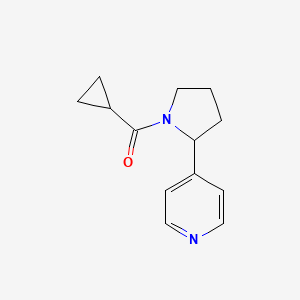
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
